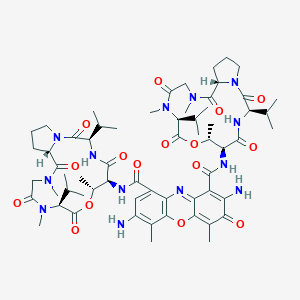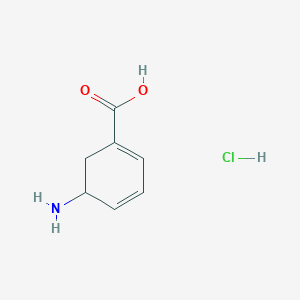
4-(N-Maleimido)benzyltrimethylammonium iodide
Overview
Description
4-(N-Maleimido)benzyltrimethylammonium iodide is an organic molecular entity with the chemical formula C14H17IN2O2. This compound is known for its unique structure, which includes a maleimide group attached to a benzyltrimethylammonium moiety. It is often used in various chemical and biological applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Maleimido)benzyltrimethylammonium iodide typically involves the reaction of N-maleimide with benzyltrimethylammonium iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(N-Maleimido)benzyltrimethylammonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Addition Reactions: The maleimide group can undergo addition reactions with various nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in different oxidation states and derivatives
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce various oxidized forms of the compound .
Scientific Research Applications
4-(N-Maleimido)benzyltrimethylammonium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce maleimide functionality into molecules.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(N-Maleimido)benzyltrimethylammonium iodide involves its ability to form covalent bonds with nucleophiles. The maleimide group is highly reactive towards thiol groups, making it useful for bioconjugation applications. The benzyltrimethylammonium moiety enhances the compound’s solubility and stability, facilitating its use in various chemical and biological systems .
Comparison with Similar Compounds
N-Maleimidoacetylhydrazide: Similar in reactivity but lacks the benzyltrimethylammonium group.
N-Maleimidopropionic Acid: Contains a maleimide group but has different functional groups attached.
N-Maleimidobutyric Acid: Another maleimide-containing compound with a different carbon chain length
Uniqueness: 4-(N-Maleimido)benzyltrimethylammonium iodide is unique due to its combination of a maleimide group and a benzyltrimethylammonium moiety. This structure imparts specific reactivity and solubility properties, making it particularly useful in applications requiring bioconjugation and chemical modification .
Properties
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQZRTCPSJCHIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349644 | |
| Record name | MBTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34696-66-7 | |
| Record name | MBTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MBTA interact with the nicotinic acetylcholine receptor, and what are the downstream effects?
A: MBTA acts as an affinity label for the nAChR. [, , , ] It specifically targets a reduced cysteine residue located within or near the acetylcholine binding site on the alpha subunit of the receptor. [, , , ] The maleimide group of MBTA forms a covalent bond with the thiol group of the reduced cysteine, leading to irreversible inhibition of the receptor. [, , , ] This inhibition prevents the binding of acetylcholine and subsequent channel opening, ultimately blocking receptor function. [, ]
Q2: Does the modification of specific cysteine residues by MBTA affect the binding of other ligands to the nAChR?
A: Yes, research suggests that the binding site for MBTA on the nAChR overlaps with the binding sites for other ligands, including agonists and antagonists. [, , ] Pre-treatment of the receptor with agonists or antagonists, such as lophotoxin and its analogs, prevents the covalent binding of MBTA. [] This competitive binding pattern indicates that MBTA and these ligands share a common binding region on the receptor.
Q3: How does the reactivity of MBTA compare to other alkylating agents?
A: MBTA exhibits a higher reactivity towards the reduced nAChR compared to other alkylating agents like N-ethylmaleimide. [] In studies using purified acetylcholine receptors, MBTA reacted 5000-fold faster with the reduced receptor than N-ethylmaleimide. [] This difference in reactivity suggests that MBTA possesses a higher affinity for the specific cysteine residue involved in acetylcholine binding or that the local environment around this cysteine residue makes it more susceptible to MBTA's electrophilic attack.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)













